molecular formula C11H12N2O5 B5047413 N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide

Cat. No.: B5047413
M. Wt: 252.22 g/mol
InChI Key: HCBALVQWQYYNRJ-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide is a synthetic organic compound that features a benzodioxole ring and an oxamide group

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-4-3-12-10(15)11(16)13-7-1-2-8-9(5-7)18-6-17-8/h1-2,5,14H,3-4,6H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBALVQWQYYNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide typically involves the reaction of 1,3-benzodioxole derivatives with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxyethylamine. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to moderate heating.
  • Catalysts: Base catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

  • Use of automated reactors.
  • Continuous monitoring of reaction parameters.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)carbamate: Similar structure but with a carbamate group instead of an oxamide group.

    N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)urea: Similar structure but with a urea group instead of an oxamide group.

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)oxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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